molecular formula C14H16N4S B4754486 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B4754486
M. Wt: 272.37 g/mol
InChI Key: DTXIOWYWHZFZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a compound that has gained recent attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains a triazine ring and an indole ring, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been reported to exhibit other biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis, and its diverse biological activities. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in other fields, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights for the development of novel anticancer drugs.

Scientific Research Applications

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

5-butyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-3-4-7-18-11-6-5-9(2)8-10(11)12-13(18)15-14(19)17-16-12/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXIOWYWHZFZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 6
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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